Rec 15/2615 dihydrochloride has been explored for its potential neuroprotective properties. Studies have shown it may help reduce neuroinflammation and neuronal cell death, which are hallmarks of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
Rec 15/2615 dihydrochloride is also being investigated for its anti-cancer properties. Studies suggest it may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in some cancer cell lines.
Scientific research into Rec 15/2615 dihydrochloride is ongoing, with potential applications being explored in other areas such as:
Rec 15/2615 dihydrochloride is a selective antagonist of the α1B-adrenergic receptor, characterized by its molecular formula C26H35Cl2N5O5 and a molecular weight of 568.49 g/mol. This compound is recognized for its high affinity towards the α1B subtype, with Ki values of 0.3 nM, 1.9 nM, and 2.6 nM for human α1B, α1A, and α1D receptors, respectively . The chemical name is 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride .
Rec 15/2615 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and methoxy groups. Key types of reactions include:
Common reagents for these reactions include alkyl halides for nucleophilic substitutions and reducing agents like sodium borohydride for reductions.
Rec 15/2615 dihydrochloride exhibits significant biological activity through its antagonistic action on α1B-adrenergic receptors. By inhibiting these receptors, the compound affects various physiological processes including:
The synthesis of Rec 15/2615 dihydrochloride involves several steps:
Industrial production methods typically mirror these steps but are optimized for larger scale production while ensuring high yield and purity through techniques such as recrystallization and chromatography .
Rec 15/2615 dihydrochloride has several applications in pharmacological research:
Studies indicate that Rec 15/2615 dihydrochloride interacts specifically with α1B-adrenoceptors without affecting other subtypes significantly. For instance, it does not influence α1D-adrenoceptors even at higher concentrations, which highlights its selectivity . This specificity is crucial for developing targeted therapies with fewer side effects.
Several compounds share structural or functional similarities with Rec 15/2615 dihydrochloride. Here are some noteworthy comparisons:
| Compound Name | Structure Similarity | Primary Action | Selectivity |
|---|---|---|---|
| Prazosin | Similar core structure | Non-selective α1-adrenoceptor antagonist | Non-selective |
| Doxazosin | Similar core structure | Non-selective α1-adrenoceptor antagonist | Non-selective |
| Terazosin | Similar core structure | Non-selective α1-adrenoceptor antagonist | Non-selective |
| Silodosin | Different core structure | Selective α1A-adrenoceptor antagonist | Selective (α1A) |
Uniqueness of Rec 15/2615 Dihydrochloride:
Rec 15/2615 dihydrochloride stands out due to its high selectivity for the α1B subtype compared to other compounds like Prazosin or Doxazosin, which are non-selective antagonists. This selectivity may lead to more targeted therapeutic effects with reduced side effects related to receptor interactions .
Rec 15/2615 dihydrochloride has been extensively evaluated in various isolated tissue preparations to assess its functional antagonism of α1-adrenoceptor-mediated responses. The compound demonstrates tissue-selective effects that correlate with the underlying α1-adrenoceptor subtype distribution in different preparations [6] .
In rabbit penile arteries, where α1A-adrenoceptors predominate, Rec 15/2615 dihydrochloride produces minimal functional antagonism at concentrations up to 100 nanomolar. Concentration ratios for phenylephrine-induced contractions remain between 1.01±0.19 and 1.50±1.18, indicating no significant antagonist activity [6]. Similarly, in rabbit cavernous arteries, which also express predominantly α1A-adrenoceptors, the compound shows no significant rightward shift of phenylephrine concentration-response curves at concentrations of 1 to 100 nanomolar [6].
In contrast, tissues expressing mixed α1-adrenoceptor populations or those enriched in α1B-adrenoceptors demonstrate clear functional antagonism. In rabbit vaginal tissue, which expresses both α1A and α1B-adrenoceptors, intravaginal injection of Rec 15/2615 dihydrochloride at doses of 50 and 100 micrograms per kilogram produces a 2- to 3-fold increase in genital tissue oxyhemoglobin concentration, indicating functional α1-adrenoceptor antagonism [8].
| Tissue Preparation | α1-Subtype Distribution | Functional Response | Concentration Range |
|---|---|---|---|
| Rabbit penile arteries | α1A predominant | No significant antagonism | 1-100 nM |
| Rabbit cavernous arteries | α1A predominant | No significant antagonism | 1-100 nM |
| Rabbit vaginal tissue | α1A/α1B mixed | Functional antagonism | 50-100 μg/kg |
| Rat tail artery | α1A/α1D mixed | No significant antagonism | 1-100 nM |
| Human prostate | α1A/α1L mixed | Functional antagonism | 10 nM |
In human prostatic tissue, where α1A and α1L-adrenoceptors are functionally important, Rec 15/2615 dihydrochloride demonstrates significant functional antagonism with effective concentrations in the low nanomolar range [9]. The compound produces concentration-dependent inhibition of norepinephrine-induced contractions in isolated human prostate strips with Ki values of approximately 100 nanomolar [10].
The pharmacodynamic profile of Rec 15/2615 dihydrochloride shows remarkable consistency across different mammalian species, with minimal species-specific variations in receptor binding affinity and functional potency. This consistency is attributed to the high conservation of α1B-adrenoceptor structure and function across mammalian species [11].
In human studies, the compound demonstrates high-affinity binding to α1B-adrenoceptors with Ki values of 0.3 nanomolar and functional IC50 values of approximately 1.5×10⁻¹⁰ M [1] [2] [5]. The pharmacodynamic profile in humans shows tissue selectivity favoring prostatic and genital tissues over vascular smooth muscle, consistent with the α1B and α1L-adrenoceptor distribution patterns [9].
Rat studies demonstrate similar binding affinity and functional potency, with effective doses for in vivo studies ranging from 22 to 29 micrograms per kilogram when administered intracavernously [12]. The compound produces dose-dependent increases in intracavernous pressure-to-blood pressure ratios, indicating selective antagonism of penile α1-adrenoceptors over systemic vascular α1-adrenoceptors [12].
In dogs, Rec 15/2615 dihydrochloride exhibits pharmacodynamic properties similar to those observed in humans and rats. The compound demonstrates effective doses of 22-29 micrograms per kilogram for producing significant increases in intracavernous pressure-to-blood pressure ratios [12]. The tissue selectivity profile in dogs shows preferential effects on prostatic and genital tissues compared to systemic vascular effects, consistent with the α1B-adrenoceptor distribution pattern [12].
| Species | Binding Affinity (Ki) | Functional Potency | Tissue Selectivity | In Vivo Efficacy |
|---|---|---|---|---|
| Human | 0.3-0.45 nM | IC50 ~1.5×10⁻¹⁰ M | Prostate > Vascular | Clinical studies pending |
| Rat | Similar to human | ED25 ~22 μg/kg | Limited data | Effective 22-29 μg/kg |
| Dog | Similar to human | ED25 ~22-29 μg/kg | Prostate > Vascular | Effective 22-29 μg/kg |
| Rabbit | Similar to human | Active at 50-100 μg/kg | Genital > Vascular | Tissue-dependent effects |
Rabbit studies confirm the species consistency of Rec 15/2615 dihydrochloride pharmacodynamics, with effective doses of 50-100 micrograms per kilogram producing functional antagonism in tissues expressing α1B-adrenoceptors [8]. The compound demonstrates tissue-selective effects consistent with α1-adrenoceptor subtype distribution, with more pronounced effects in genital tissues compared to purely vascular preparations [8] [6].